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Compound of Interest

Compound Name: DSM705

Cat. No.: B15559597 Get Quote

An In-depth Technical Guide to the Antimalarial Compound DSM705

Introduction
DSM705 is a potent, orally active antimalarial compound identified through structure-guided

computational optimization of a pyrrole-based inhibitor series.[1] It is a highly selective inhibitor

of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme, a critical component of

the de novo pyrimidine biosynthesis pathway in the parasite.[2][3][4] Due to its nanomolar

potency against Plasmodium falciparum and Plasmodium vivax DHODH and lack of inhibition

of the mammalian ortholog, DSM705 has been investigated as a potential candidate for malaria

treatment and chemoprevention.[1][2][5]

Chemical Structure
DSM705 is a pyrrole-based compound.[3][4] The hydrochloride salt is often used in

formulations to improve solubility and stability.[3]

Identifier Value

Chemical Formula C₁₉H₁₉F₃N₆O[6][7]

Molecular Weight 404.39 g/mol [7]

SMILES C--INVALID-LINK--c1nnc[nH]1[6]

Chemical Formula (HCl Salt) C₁₉H₂₀ClF₃N₆O[8]
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Mechanism of Action
The primary target of DSM705 is the enzyme dihydroorotate dehydrogenase (DHODH), which

catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway: the oxidation of

dihydroorotate to orotate. This pathway is essential for the synthesis of DNA, RNA,

phospholipids, and glycoproteins, making it a critical process for the rapidly proliferating malaria

parasite. By inhibiting Plasmodium DHODH, DSM705 effectively halts pyrimidine synthesis,

leading to parasite death.[2][3] A key advantage of DSM705 is its high selectivity for the

parasite enzyme over the human equivalent, which minimizes potential host toxicity.[2][3][4]
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Caption: Mechanism of action of DSM705 in the pyrimidine biosynthesis pathway.

Quantitative Data
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In Vitro Activity
DSM705 demonstrates potent inhibitory activity against the DHODH enzyme from both P.

falciparum and P. vivax, as well as strong antiparasitic activity against P. falciparum cell

cultures.

Target Metric Value (nM)

P. falciparum DHODH

(PfDHODH)
IC₅₀ 95[2][3][4]

P. vivax DHODH (PvDHODH) IC₅₀ 52[2][3][4]

P. falciparum 3D7 Cells EC₅₀ 12[2][4]

Human DHODH IC₅₀ >100,000[5]

In Vivo Pharmacokinetics in Swiss Outbred Mice
Pharmacokinetic studies in mice have shown that DSM705 has high oral bioavailability.[2][3][4]

Route
Dose
(mg/kg)

Bioavaila
bility (F)

t₁/₂ (h) Cₘₐₓ (µM)
CL
(mL/min/k
g)

Vss (L/kg)

Oral (p.o.) 2.6 74% 3.4 2.6 N/A N/A

Oral (p.o.) 24 70% 4.5 20 N/A N/A

Intravenou

s (i.v.)
2.3 N/A N/A N/A 2.8 1.3

In Vivo Efficacy in a P. falciparum SCID Mouse Model
DSM705 hydrochloride effectively suppresses parasitemia in a dose-dependent manner in an

immunodeficient mouse model.[2][4]
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Dose (mg/kg, p.o., twice daily for 6 days) Outcome

3 - 200 Dose-dependent parasite killing[4]

50 Maximum rate of parasite killing[2][4]

50
Complete suppression of parasitemia by days 7-

8[2][4]

Experimental Protocols
In Vivo Formulation Preparation
For oral administration in animal studies, DSM705 hydrochloride can be formulated as a

solution or suspension. A common method involves the sequential addition of solvents to

achieve the desired concentration and solubility.[2][4]

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation[2][4]

Prepare a stock solution of DSM705 hydrochloride in DMSO (e.g., 25 mg/mL).

For a 1 mL final volume, take 100 µL of the DMSO stock solution.

Add 400 µL of PEG300 and mix until the solution is clear.

Add 50 µL of Tween-80 and mix thoroughly.

Add 450 µL of saline (0.9% NaCl) to reach the final volume and mix until clear. The final

composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 2: DMSO/Corn Oil Formulation[2][4]

Prepare a stock solution of DSM705 hydrochloride in DMSO.

For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

Mix thoroughly until a clear solution or uniform suspension is achieved.

In Vivo Efficacy Assessment: 4-Day Suppressive Test

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.invivochem.com/product/V77063
https://www.medchemexpress.com/dsm705-hydrochloride.html
https://www.invivochem.com/product/V77063
https://www.medchemexpress.com/dsm705-hydrochloride.html
https://www.invivochem.com/product/V77063
https://www.benchchem.com/product/b15559597?utm_src=pdf-body
https://www.medchemexpress.com/dsm705-hydrochloride.html
https://www.invivochem.com/product/V77063
https://www.medchemexpress.com/dsm705-hydrochloride.html
https://www.invivochem.com/product/V77063
https://www.benchchem.com/product/b15559597?utm_src=pdf-body
https://www.medchemexpress.com/dsm705-hydrochloride.html
https://www.invivochem.com/product/V77063
https://www.benchchem.com/product/b15559597?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This standard test evaluates the activity of antimalarial compounds against the blood stages of

Plasmodium in mice.[9]

Animal Model: Severe combined immunodeficient (SCID) mice are inoculated with P.

falciparum parasites.[4]

Drug Administration: Treatment with DSM705 begins 2-4 hours post-infection. The

compound is administered orally (p.o.) twice a day for 6 days at various doses (e.g., 3, 10,

20, 50, 100, 200 mg/kg).[4]

Monitoring: Thin blood smears are prepared daily from day 3 post-infection to determine the

level of parasitemia.

Endpoint: The efficacy of the compound is determined by the reduction in parasitemia

compared to an untreated control group. Complete suppression of parasitemia and survival

time are key metrics.[4][9]

Pharmacokinetic Analysis in Mice
This protocol is designed to determine key pharmacokinetic parameters of DSM705.[4]

Animal Model: Swiss outbred mice are used.

Drug Administration:

Oral (p.o.): A single dose of DSM705 (e.g., 2.6 mg/kg or 24 mg/kg) is administered by oral

gavage.

Intravenous (i.v.): A single dose of DSM705 (e.g., 2.3 mg/kg) is administered via tail vein

injection.

Sample Collection: Blood samples are collected at multiple time points after drug

administration.

Analysis: Plasma concentrations of DSM705 are quantified using a suitable analytical

method (e.g., LC-MS/MS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.mmv.org/sites/default/files/uploads/docs/publications/8_-_supplementary_info_SCREENING_PDF_7.pdf
https://www.invivochem.com/product/V77063
https://www.benchchem.com/product/b15559597?utm_src=pdf-body
https://www.invivochem.com/product/V77063
https://www.invivochem.com/product/V77063
https://www.mmv.org/sites/default/files/uploads/docs/publications/8_-_supplementary_info_SCREENING_PDF_7.pdf
https://www.benchchem.com/product/b15559597?utm_src=pdf-body
https://www.invivochem.com/product/V77063
https://www.benchchem.com/product/b15559597?utm_src=pdf-body
https://www.benchchem.com/product/b15559597?utm_src=pdf-body
https://www.benchchem.com/product/b15559597?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Interpretation: The concentration-time data is used to calculate pharmacokinetic

parameters such as Cₘₐₓ, t₁/₂, bioavailability (F), clearance (CL), and volume of distribution

(Vss).

Development and Optimization Workflow
The discovery of DSM705 was the result of a structured drug development process that began

with a high-throughput screening hit and progressed through lead optimization using

computational and structure-based methods.

Pyrrole-based HTS Hit

Structure-Based Lead Optimization

Input

Identification of DSM705

Led to

Improved Properties:
- Solubility

- Reduced Resistance Risk
- Selectivity

Preclinical Development

Advanced to

Concerns:
- Potency

- Predicted Human Half-life

Click to download full resolution via product page

Caption: Logical workflow for the discovery and optimization of DSM705.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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